molecular formula C22H25N3O3 B2998824 3-(7-Methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol CAS No. 899728-13-3

3-(7-Methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol

カタログ番号: B2998824
CAS番号: 899728-13-3
分子量: 379.46
InChIキー: WZOPUOAQPQAWBO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(7-Methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol is a spiroheterocyclic compound featuring a fused pyrazolo-oxazine core linked to a piperidine ring and a phenolic moiety. Its structural complexity arises from the spirojunction at the oxazine-piperidine interface, with a methoxy group at position 7, a methyl group on the piperidine nitrogen, and a phenolic hydroxyl at position 3 of the benzopyrazolooxazine system. This compound is part of a broader class of spiroheterocycles known for their biological activities, including antimicrobial and antitumor properties .

特性

IUPAC Name

3-(7-methoxy-1'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-24-11-9-22(10-12-24)25-19(17-7-4-8-20(27-2)21(17)28-22)14-18(23-25)15-5-3-6-16(26)13-15/h3-8,13,19,26H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZOPUOAQPQAWBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)N3C(CC(=N3)C4=CC(=CC=C4)O)C5=C(O2)C(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

3-(7-Methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The compound features a spirocyclic structure that includes a benzo[e]pyrazolo moiety and a piperidine ring. Its molecular formula is C23H27N3O5C_{23}H_{27}N_3O_5, with a molecular weight of approximately 457.55 g/mol. The presence of the methoxy group and the piperidine nitrogen contributes to its biological activity.

PropertyValue
Molecular FormulaC23H27N3O5
Molecular Weight457.55 g/mol
InChI KeyDWSWBYQXXDZMBW-UHFFFAOYSA-N
SolubilitySoluble in DMSO and ethanol

Antinociceptive Effects

Research indicates that compounds similar to 3-(7-Methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol exhibit significant antinociceptive (pain-relieving) properties. For instance, studies have shown that derivatives of spirocyclic compounds can modulate pain pathways through interactions with opioid receptors and other pain-related signaling mechanisms .

Neuroprotective Properties

The neuroprotective potential of this compound has been highlighted in several studies. It appears to exert protective effects against neurodegenerative conditions by reducing oxidative stress and inflammation in neuronal cells. This action is particularly relevant in the context of diseases such as Alzheimer's and Parkinson's .

Antioxidant Activity

Antioxidant assays have demonstrated that 3-(7-Methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol possesses substantial free radical scavenging activity. This property is attributed to its ability to donate electrons and stabilize free radicals, thereby preventing cellular damage .

Case Study 1: Antinociceptive Mechanism

A study conducted on rodent models demonstrated that administration of the compound resulted in a significant decrease in pain response during thermal and chemical nociceptive tests. The underlying mechanism was linked to the modulation of pain pathways involving serotonin and norepinephrine reuptake inhibition .

Case Study 2: Neuroprotection in vitro

In vitro studies using human neuroblastoma cells indicated that treatment with the compound led to increased cell viability under oxidative stress conditions. The compound effectively reduced markers of apoptosis and inflammation, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

類似化合物との比較

Critical Analysis of Evidence

  • Contradictions : While emphasizes the efficacy of 4-substituted phenyl groups, highlights dichloro substituents for bioactivity. This suggests substituent choice is context-dependent, requiring empirical optimization.
  • Limitations : Direct pharmacological data for the target compound are absent in the provided evidence, necessitating extrapolation from structural analogs.

Q & A

Q. What are the established synthetic routes for 3-(7-Methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol, and how are intermediates characterized?

Methodological Answer: The compound can be synthesized via multi-step reactions involving chalcone formation, pyrazoline cyclization, and spiro-ring closure. Key steps include:

  • Step 1: Reacting substituted salicylic aldehydes with acetophenones to form 2-hydroxychalcones (e.g., intermediates 3a–h in ).
  • Step 2: Treating chalcones with hydrazine to yield 2-(5-aryl-3,4-dihydro-2H-pyrazol-3-yl)phenols (e.g., 4a–h).
  • Step 3: Condensation with pyridine carbaldehydes to form the spiro-benzooxazine core.
    Characterization: Intermediates and final products are validated using IR and ¹H NMR spectroscopy to confirm functional groups (e.g., phenolic -OH at ~3200 cm⁻¹ in IR) and structural motifs (e.g., spiro-junction signals in NMR).

Q. How is the structural integrity of the spiro-benzooxazine core confirmed experimentally?

Methodological Answer: X-ray crystallography is the gold standard for confirming spiro-architecture. For example, symmetry codes and refinement parameters (e.g., SHELXTL software) resolve bond angles and torsion angles in related spiro compounds (see for analogous structures) . Additionally, 2D NMR techniques (COSY, NOESY) can identify through-space interactions between the benzooxazine and piperidinyl moieties.

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound, particularly in resolving conflicting reaction yields from traditional methods?

Methodological Answer: Quantum chemical calculations (e.g., density functional theory, DFT) and reaction path search algorithms (e.g., artificial force induced reaction, AFIR) can model transition states and identify energetically favorable pathways. For instance:

  • Case Study: ICReDD’s approach combines computational predictions with experimental validation to narrow optimal conditions (e.g., solvent polarity, temperature).
  • Data Contradiction Resolution: When traditional methods yield inconsistent results (e.g., variable yields in chalcone formation), computational screening of substituent effects (e.g., methoxy vs. chloro groups) can rationalize electronic or steric influences.

Q. What strategies are recommended for improving the compound’s bioavailability while maintaining its spirocyclic core?

Methodological Answer: Bioavailability optimization involves:

  • Lipinski/VEBER Rules: Ensure molecular weight <500 Da, logP <5, hydrogen bond donors/acceptors ≤5/10, and polar surface area <140 Ų (as validated in for related benzooxazines).
  • Structural Modifications: Introduce hydrophilic groups (e.g., hydroxyl, amine) at non-critical positions (e.g., 4'-piperidinyl) via reductive amination or substitution reactions (see for nitro-to-amine reductions).
  • Prodrug Design: Mask phenolic -OH groups with labile esters (e.g., acetyl) to enhance membrane permeability.

Q. How can researchers resolve discrepancies in spectral data (e.g., NMR splitting patterns) arising from dynamic spiro-ring conformations?

Methodological Answer:

  • Variable Temperature (VT) NMR: Perform experiments at low temperatures (−40°C to −80°C) to "freeze" ring-flipping and simplify splitting patterns (e.g., distinguish axial vs. equatorial protons).
  • Dynamic NMR Simulations: Use software like MestReNova to model exchange processes and calculate activation energies for ring interconversion.
  • Comparative Analysis: Cross-reference with crystallographic data (e.g., bond lengths in ) to validate assignments.

Q. What advanced techniques are used to study the compound’s interaction with biological targets (e.g., receptors or enzymes)?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets (e.g., serotonin receptors, given the spiro-piperidine motif).
  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka, kd) for structure-activity relationship (SAR) studies.
  • Cryo-EM or X-ray Crystallography: Resolve co-crystal structures with target proteins to guide rational design (e.g., modifying the methoxy group for H-bond optimization).

Methodological Considerations Table

Research Aspect Techniques Key References
Synthesis OptimizationDFT, AFIR, DoE (Design of Experiments)
Structural ValidationX-ray crystallography, VT-NMR
Bioavailability ScreeningLipinski/VEBER rules, SPR
Target Interaction StudiesMolecular docking, Cryo-EM

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。